(S)-3-hydroxymandelonitrile
Description
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Structure
3D Structure
Properties
CAS No. |
125781-60-4 |
|---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
(2S)-2-hydroxy-2-(3-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H7NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H/t8-/m1/s1 |
InChI Key |
ATGRXWCYTKIXIC-MRVPVSSYSA-N |
SMILES |
C1=CC(=CC(=C1)O)C(C#N)O |
Isomeric SMILES |
C1=CC(=CC(=C1)O)[C@@H](C#N)O |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C#N)O |
Synonyms |
(S)-3-HYDROXYMANDELONITRILE |
Origin of Product |
United States |
Significance As a Chiral Synthon and Intermediate in Organic Chemistry
In the field of organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where stereochemistry often dictates biological activity. (S)-3-hydroxymandelonitrile serves as a valuable chiral synthon—a molecular fragment used to introduce a specific chiral center into a larger target molecule.
The primary method for producing this compound in high optical purity is through biocatalysis, utilizing enzymes known as hydroxynitrile lyases (HNLs). These enzymes catalyze the stereoselective addition of hydrogen cyanide (HCN) to an aldehyde or ketone. Specifically, (S)-selective HNLs can synthesize this compound from 3-hydroxybenzaldehyde (B18108) and HCN with high efficiency and enantioselectivity. Research has demonstrated the effectiveness of an (S)-oxynitrilase from Sorghum bicolor (sorghum) for this purpose, achieving high chemical yields and excellent optical purity. google.com This enzymatic approach is a prime example of green chemistry, offering a route that avoids the harsh conditions and potential for racemic mixtures associated with traditional chemical synthesis.
The resulting this compound is a versatile intermediate. The nitrile and hydroxyl functional groups allow for a variety of subsequent chemical transformations, enabling the construction of more complex chiral molecules. The ability to produce such optically active cyanohydrins is crucial for the synthesis of alpha-hydroxy acids, alpha-hydroxy ketones, and beta-amino alcohols, which are key structural motifs in many bioactive compounds. acs.org
Table 1: Enzymatic Synthesis of this compound This table summarizes a reported biocatalytic synthesis of this compound.
| Parameter | Details | Source |
|---|---|---|
| Enzyme | (S)-oxynitrilase from Sorghum bicolor | google.com |
| Substrates | 3-hydroxybenzaldehyde, Hydrogen Cyanide (HCN) | google.com |
| Product | This compound | google.com |
| Chemical Yield | 90% of theoretical | google.com |
| Optical Purity | 98% enantiomeric excess (ee) | google.com |
Overview of Its Biological Relevance Within Cyanogenic Systems
Elucidation of Dhurrin (B190987) Biosynthesis in Sorghum bicolor
The biosynthesis of the cyanogenic glucoside dhurrin in Sorghum bicolor is a well-studied pathway that serves as a model for understanding the production of these defense compounds in plants. jst.go.jposti.govresearchgate.net This process involves a series of enzymatic reactions that convert the amino acid L-tyrosine into dhurrin, with (S)-p-hydroxymandelonitrile playing a crucial role as a key intermediate. jst.go.jpresearchgate.net
Role of (S)-p-Hydroxymandelonitrile as a Key Biosynthetic Intermediate
(S)-p-hydroxymandelonitrile is the aglycone component of dhurrin and is formed from p-hydroxyphenylacetaldoxime. jst.go.jpfrontiersin.org This cyanohydrin is a labile intermediate, meaning it is chemically unstable. uq.edu.auresearchgate.net The final step in dhurrin biosynthesis is the glucosylation of (S)-p-hydroxymandelonitrile, which stabilizes the compound for storage within the plant cell. uq.edu.auresearchgate.netmdpi.com This conversion is critical as it prevents the spontaneous release of toxic hydrogen cyanide within the plant's own tissues. jst.go.jp
Enzymatic Cascade: Cytochrome P450 Monooxygenases (CYP79A1, CYP71E1) and Glucosyltransferases (UGT85B1)
The synthesis of dhurrin from L-tyrosine is catalyzed by a specific enzymatic cascade involving two cytochrome P450 monooxygenases and a glucosyltransferase. jst.go.jpmdpi.com
CYP71E1: This enzyme then converts p-hydroxyphenylacetaldoxime to (S)-p-hydroxymandelonitrile. jst.go.jpfrontiersin.org While CYP79A1 is highly specific to its substrate, CYP71E1 has been noted to have a lower substrate specificity. jst.go.jpresearchgate.net
UGT85B1: The final step is catalyzed by the soluble UDP-glucosyltransferase UGT85B1. This enzyme transfers a glucose molecule from UDP-glucose to (S)-p-hydroxymandelonitrile, forming the stable cyanogenic glucoside dhurrin. jst.go.jpuq.edu.auwikipedia.org
These three key enzymes are encoded by genes that are clustered together on chromosome 1 in Sorghum bicolor. researchgate.netmdpi.com
Table 1: Key Enzymes in Dhurrin Biosynthesis
| Enzyme | Gene | Function |
| Cytochrome P450 monooxygenase | CYP79A1 | Converts L-tyrosine to p-hydroxyphenylacetaldoxime. jst.go.jpfrontiersin.org |
| Cytochrome P450 monooxygenase | CYP71E1 | Converts p-hydroxyphenylacetaldoxime to (S)-p-hydroxymandelonitrile. jst.go.jpfrontiersin.org |
| UDP-glucosyltransferase | UGT85B1 | Glucosylates (S)-p-hydroxymandelonitrile to form dhurrin. jst.go.jpuq.edu.auwikipedia.org |
Subcellular Localization and Metabolon Formation in Plant Cells
The biosynthesis of dhurrin is highly organized within the plant cell. The initial steps catalyzed by the membrane-bound cytochrome P450 enzymes, CYP79A1 and CYP71E1, occur on the cytosolic surface of the endoplasmic reticulum. jst.go.jpmdpi.comuniprot.org The final product, dhurrin, is then transported and stored in the vacuole of epidermal cells. jst.go.jpicrisat.org This spatial separation of dhurrin from the enzymes that can break it down (β-glucosidases and α-hydroxynitrilase), which are located in the chloroplast and cytosol of mesophyll cells, is a crucial mechanism to prevent autotoxicity. jst.go.jp
There is strong evidence to suggest that the enzymes of the dhurrin biosynthetic pathway form a metabolon, a transient complex of sequential enzymes. pnas.orgnih.govrsc.org This close association facilitates the efficient channeling of the unstable intermediates, like p-hydroxyphenylacetaldoxime and (S)-p-hydroxymandelonitrile, from one enzyme to the next, minimizing their diffusion into the cytoplasm and potential side reactions. nih.govoup.comnih.gov The formation of this metabolon is thought to involve the anchoring of the soluble UGT85B1 to the endoplasmic reticulum membrane where CYP79A1 and CYP71E1 are located. nih.govfrontiersin.orgresearchgate.net
Transcriptional and Environmental Regulation of Cyanogenic Glucoside Production
The production of dhurrin in Sorghum bicolor is tightly regulated at the transcriptional level and is influenced by both developmental stage and environmental factors. jst.go.jpresearchgate.netwikipedia.org The expression of the CYP79A1 and CYP71E1 genes is highest in young, developing tissues, which correlates with the highest concentrations of dhurrin found in seedlings. jst.go.jposti.govmountainscholar.org As the plant matures, the expression of these genes, and consequently the dhurrin content, decreases significantly. wikipedia.orgmountainscholar.org
Environmental stressors can also modulate dhurrin production. For instance, nitrogen fertilization has been shown to induce the expression of CYP79A1 and CYP71E1 in older plants, leading to an increase in dhurrin levels. researchgate.netwikipedia.org Similarly, drought stress can lead to an increase in dhurrin concentrations, although the exact mechanisms are still being investigated. icrisat.orgfrontiersin.orgmonash.edu Recent research has identified a putative GATA transcription factor, SbGATA22, that may act as a negative regulator of CYP79A1 expression, providing a first glimpse into the molecular machinery controlling dhurrin biosynthesis. mdpi.commdpi.com
Broader Context of Cyanogenesis in Plants and Other Organisms
Cyanogenesis, the ability to produce hydrogen cyanide, is a widespread defense mechanism found in over 2,500 plant species across more than 100 families, including ferns, fungi, and bacteria. jst.go.jpscielo.brnih.gov Economically important crops such as cassava, almonds, and white clover are also cyanogenic. scielo.br The primary function of cyanogenesis is to deter herbivores and pathogens through the release of toxic hydrogen cyanide upon tissue damage. mdpi.comelifesciences.orgmdpi.com
While plants are the most well-known cyanogenic organisms, this defense strategy is not exclusive to them. Some arthropods, such as certain species of millipedes and moths, have also evolved the ability to produce cyanogenic compounds. elifesciences.org In a remarkable example of convergent evolution, some insects, like the burnet moth, not only sequester cyanogenic glucosides from their host plants but can also synthesize them de novo. elifesciences.org Furthermore, some herbivorous arthropods have developed mechanisms to detoxify the cyanide produced by plants, allowing them to feed on cyanogenic hosts. elifesciences.org
Comparative Biosynthetic Studies of Cyanogenic Glucosides
While the biosynthesis of dhurrin in sorghum is a well-established model, comparative studies in other cyanogenic plants have revealed both conserved and divergent features in the production of these defense compounds.
In general, the biosynthesis of cyanogenic glucosides involves a conserved core pathway where an amino acid is converted to an aldoxime by a CYP79 enzyme, followed by the conversion of the aldoxime to a cyanohydrin by a CYP71 or a related cytochrome P450 family member. oup.com The final step is the glucosylation of the unstable cyanohydrin by a UGT85 family glucosyltransferase to form the stable cyanogenic glucoside. oup.com
However, the specific enzymes and gene organization can vary between plant lineages. For example, in cassava (Manihot esculenta) and the model legume Lotus japonicus, the genes for cyanogenic glucoside biosynthesis are also found in gene clusters, but these clusters are thought to have evolved independently from the one in sorghum. core.ac.uk In Lotus japonicus, the second step in the biosynthesis of lotaustralin (B1675156) is catalyzed by a member of the CYP736 gene family, not a CYP71. core.ac.uk
Studies on the biosynthesis of linamarin (B1675462) in flax (Linum usitatissimum) and prunasin (B192207) in peach (Prunus persica) have shown that aldoximes are key intermediates, similar to dhurrin biosynthesis. massey.ac.nz The evolution of these biosynthetic pathways appears to have involved the independent recruitment of enzymes from common ancestral gene families to perform similar functions in different plant species. oup.com
Enzymology of S Selective Hydroxynitrile Lyases S Hnls in Asymmetric Synthesis
Discovery and Characterization of S-HNLs from Diverse Biological Sources
The search for hydroxynitrile lyases has led to their discovery in a wide variety of organisms. researchgate.net While initially found predominantly in plants, research has expanded to include microbial and other sources, revealing a diverse group of enzymes capable of producing chiral cyanohydrins. researchgate.netnih.gov
(S)-selective HNLs have been successfully identified and characterized from several plant species. These enzymes show significant potential as biocatalysts due to their high stereoselectivity.
Manihot esculenta (Cassava): The HNL from cassava, known as MeHNL, is one of the most well-characterized S-HNLs. tandfonline.comthieme-connect.de It belongs to the α/β-hydrolase superfamily and does not require a flavin adenine (B156593) dinucleotide (FAD) cofactor for its activity. tandfonline.comthieme-connect.de MeHNL has been cloned and overexpressed in various hosts, including Saccharomyces cerevisiae, to facilitate its large-scale production for industrial applications. researchgate.netresearchgate.net It demonstrates broad substrate specificity, accepting aliphatic, aromatic, and heteroaromatic aldehydes, as well as methyl ketones. thieme-connect.deebi.ac.uk Using immobilized MeHNL in a bioreactor, (S)-mandelonitrile has been produced with high yield (98 mol %) and excellent enantiomeric excess (98.9% ee). researchgate.net
Hevea brasiliensis (Rubber Tree): The S-HNL from the rubber tree (HbHNL) was the first (S)-selective HNL to be discovered and is also a member of the α/β-hydrolase family, sharing 77% sequence identity with MeHNL. thieme-connect.dersc.org Its natural substrate is acetone (B3395972) cyanohydrin. nih.gov Like MeHNL, HbHNL has been cloned and overexpressed for synthetic purposes. researchgate.net It accepts a wide range of aliphatic, aromatic, and heterocyclic aldehydes as substrates. ebi.ac.ukiupac.org The enzyme's crystal structure has been solved, providing crucial insights into its reaction mechanism. researchgate.net
Sorghum bicolor (Sorghum): The HNL from Sorghum bicolor (SbHNL) is an (S)-selective enzyme that differs from MeHNL and HbHNL in its substrate scope. nih.gov SbHNL exclusively catalyzes the addition of HCN to aromatic and heteroaromatic aldehydes and does not accept aliphatic aldehydes or ketones. iupac.orgftb.com.hr This narrower substrate range makes it a specialized tool for specific synthetic applications. ftb.com.hr
Baliospermum montanum: A novel S-HNL (BmHNL) was discovered in the leaves of Baliospermum montanum. tandfonline.comscispace.com This enzyme is also a non-FAD enzyme and is classified within the α/β-hydrolase fold based on high sequence similarity to other HNLs in this group. thieme-connect.descispace.com Structural and functional analyses show that BmHNL has a preference for aromatic aldehydes due to hydrophobic residues in its binding pocket. researchgate.netresearchgate.net
| Source Plant | Enzyme Abbreviation | Enzyme Family | Substrate Scope | Key Characteristics |
|---|---|---|---|---|
| Manihot esculenta (Cassava) | MeHNL | α/β-hydrolase | Broad: Aliphatic, aromatic, heteroaromatic aldehydes; methyl ketones. thieme-connect.deebi.ac.uk | Well-characterized, non-FAD, successfully overexpressed for industrial use. tandfonline.comresearchgate.net |
| Hevea brasiliensis (Rubber Tree) | HbHNL | α/β-hydrolase | Broad: Aliphatic, aromatic, heterocyclic aldehydes. ebi.ac.ukiupac.org | First (S)-HNL discovered; natural substrate is acetone cyanohydrin. thieme-connect.denih.gov |
| Sorghum bicolor (Sorghum) | SbHNL | Serine carboxypeptidase fold nih.gov | Narrow: Aromatic and heteroaromatic aldehydes only. iupac.orgftb.com.hr | Limited substrate specificity compared to MeHNL and HbHNL. ftb.com.hr |
| Baliospermum montanum | BmHNL | α/β-hydrolase | Prefers aromatic aldehydes. researchgate.netresearchgate.net | Non-FAD enzyme with unique biocatalytic features. tandfonline.comscispace.com |
While plants have been the traditional source of HNLs, the search has expanded to other biological domains to find enzymes with novel properties, improved stability, or higher activity. researchgate.net
Microbial Sources: Metal-dependent HNLs have been discovered and characterized from bacteria. nih.gov The exploration of microbial genomes offers a vast and largely untapped resource for discovering new HNLs with potentially advantageous characteristics for industrial biocatalysis.
Arthropod Sources: An HNL was discovered and characterized from the invasive millipede Chamberlinius hualienensis. tandfonline.com This enzyme showed significantly higher specific activity in mandelonitrile (B1675950) synthesis compared to plant-derived HNLs. researchgate.nettandfonline.com Further research has identified HNLs in other cyanogenic millipedes, which are conserved and likely evolved from a single ancestral gene. researcher.life These arthropod-derived enzymes often exhibit high stability over a wide range of temperatures and pH values. researchgate.net
The continuous exploration of diverse biological sources is crucial for identifying new HNLs with improved efficiency and stability, which are essential for sustainable industrial processes. researchgate.net
Plant-Derived S-HNLs (e.g., Manihot esculenta, Hevea brasiliensis, Sorghum bicolor, Baliospermum montanum)
Reaction Mechanisms and Kinetics of S-HNL-Catalyzed Cyanohydrin Synthesis
The utility of S-HNLs in organic synthesis stems from their ability to catalyze the formation of C-C bonds with high stereoselectivity, yielding optically pure (S)-cyanohydrins. chimia.chrsc.org
S-HNLs catalyze the reversible addition of hydrogen cyanide to an aldehyde or ketone. researchgate.net For synthetic applications, the reaction is driven towards the formation of the cyanohydrin. A significant challenge in this process is the competing non-enzymatic, racemic reaction that can occur chemically. rsc.org To overcome this, the enzymatic synthesis is often performed in biphasic systems, consisting of an aqueous layer containing the enzyme and an organic layer to dissolve the substrate. rsc.org By maintaining a low pH (typically below 4.5) in the aqueous phase, the chemical background reaction is suppressed, allowing the highly enantioselective enzymatic reaction to dominate. rsc.orgiupac.org This method results in the production of (S)-cyanohydrins with high chemical yields and excellent enantiomeric excess (>97% ee). researchgate.netrsc.org
The majority of well-characterized S-HNLs, including those from Hevea brasiliensis (HbHNL) and Manihot esculenta (MeHNL), belong to the α/β-hydrolase superfamily. thieme-connect.deebi.ac.uk Despite sharing a structural fold with esterases, their catalytic mechanism is distinct. wikipedia.org
The active site of these S-HNLs contains a catalytic triad (B1167595) of Serine-Histidine-Aspartate (e.g., Ser80-His235-Asp207 in MeHNL). researchgate.netnih.gov Unlike in esterases where the serine acts as a nucleophile, in HNLs, it functions as a catalytic base. nih.gov Other key residues play crucial roles:
Lysine (B10760008) (Lys236): This residue is essential for orienting the substrate and modulating the pKa of the catalytic histidine, which helps stabilize charged intermediates during the reaction. wikipedia.orgnih.gov
Threonine (Thr11): This residue effectively blocks the formation of an oxyanion hole, which is a characteristic feature of esterases. wikipedia.org This structural difference prevents the HNL from acting as an esterase and is critical for its specific cyanohydrin-synthesizing activity. wikipedia.orgnih.gov
The active site is located within a deep cavity accessible through a narrow tunnel, which contributes to the enzyme's specificity. thieme-connect.de
| Residue | Function in S-HNLs (α/β-hydrolase fold) | Reference |
|---|---|---|
| Serine (e.g., Ser80) | Acts as a catalytic base, part of the catalytic triad. | researchgate.netnih.gov |
| Histidine (e.g., His235) | Part of the catalytic triad, pKa modulated by Lys236. | researchgate.netnih.gov |
| Aspartate (e.g., Asp207) | Part of the catalytic triad, orients the catalytic histidine. | researchgate.netnih.gov |
| Lysine (e.g., Lys236) | Orients the substrate and stabilizes reaction intermediates. | wikipedia.orgnih.gov |
| Threonine (e.g., Thr11) | Blocks the oxyanion hole, preventing esterase activity. | wikipedia.orgnih.gov |
The specificity of an enzyme describes its selectivity for a particular substrate, while affinity refers to the tightness of substrate binding. quora.com For S-HNLs, these properties are determined by the interplay between the enzyme's structure and the substrate's chemical nature.
The substrate range varies among different S-HNLs. For instance, MeHNL and HbHNL exhibit broad substrate specificity, converting a wide array of aliphatic and aromatic aldehydes. ebi.ac.ukiupac.org In contrast, SbHNL is highly specific for aromatic and heteroaromatic aldehydes. iupac.org These differences arise from variations in the amino acid residues that form the active site pocket and the substrate entrance channel. scispace.com
Molecular dynamics simulations and structural analyses have revealed that the flexibility of residues within the active site plays a key role in accommodating various substrates. researchgate.net For example, in BmHNL, flexible hydrophobic residues at the entrance of the active site can adjust to bind different substrates, regulating the size of the active site cavity. researchgate.net This dynamic nature is crucial for the broad substrate specificity observed in many S-HNLs. researchgate.net The affinity for a substrate is influenced by how well it fits into the active site and the strength of the interactions it forms with the enzyme's residues. libretexts.org For example, HbHNL binds its natural substrate, acetone cyanohydrin, eight times more tightly than it binds mandelonitrile. nih.gov This demonstrates how enzymes are often optimized for their natural substrates, though they can still be effective catalysts for other, non-natural reactions. nih.gov
Structural Biology and Active Site Analysis of S-HNLs
Engineering of S-HNLs for Enhanced Catalytic Performance
The industrial viability of (S)-selective hydroxynitrile lyases (S-HNLs) often necessitates improvements in their natural catalytic properties. To meet the demands of commercial bioprocesses, protein engineering strategies are employed to enhance features such as activity, stability, substrate specificity, and stereoselectivity. researchgate.netftb.com.hr These enhancements are crucial for developing robust biocatalysts suitable for large-scale synthesis of valuable chiral intermediates like (S)-3-hydroxymandelonitrile.
Directed Evolution and Rational Design Approaches
Protein engineering of S-HNLs primarily follows two main pathways: directed evolution and rational design. mdpi.comresearchgate.net Often, a combination of both, known as semi-rational design, is utilized to leverage the strengths of each approach. mdpi.com
Directed Evolution involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening (HTS) to identify mutants with desired improvements. nih.gov This method does not require detailed knowledge of the enzyme's structure or mechanism. HTS methods are critical for efficiently screening these vast libraries for enhanced catalytic efficiency or altered substrate tolerance. nih.govresearchgate.net For instance, a chromogenic HTS method has been developed that facilitates the screening of HNL variants in either cell-free extracts or fermentation broths, enabling the rapid identification of mutants with higher catalytic efficiency and stronger acidic tolerance. nih.gov
Rational Design relies on the available protein sequence and structural information to make specific, targeted mutations. researchgate.net By understanding the relationship between the enzyme's structure and its function, researchers can predict which amino acid substitutions in the active site or substrate access tunnels might lead to improved performance. researchgate.netnih.gov For example, the crystal structure of the HNL from Manihot esculenta (MeHNL) revealed that a bulky tryptophan residue at the entrance of the active site could limit its activity to smaller substrates. nih.gov Mutating this residue to a smaller one, like alanine, was shown to enhance activity. nih.gov Similarly, computational tools and software, such as INTMSAlign, can be used to design entirely new functional protein sequences or to predict evolutionary pathways, contributing to the development of S-HNLs with optimized properties. nih.govresearchgate.netnih.gov
These engineering strategies have successfully produced biocatalysts with tailored properties. For example, protein engineering was essential in developing a transaminase for an industrial process that displayed perfect stereoselectivity (>99% ee) and high activity at substrate concentrations up to 1 M. nih.gov While not an HNL, this demonstrates the power of these techniques in creating industrially viable enzymes.
Alteration of Substrate Scope and Stereoselectivity
A primary goal of engineering S-HNLs is to modify their substrate range and improve their enantioselectivity, especially for non-natural or sterically demanding substrates. nih.govnih.gov Natural S-HNLs may exhibit low reactivity or poor stereoselectivity towards certain aldehydes. frontiersin.org
Rational design and directed evolution have been successfully applied to overcome these limitations. Substrate docking, a computational method, is routinely used to redesign the active site to broaden the substrate scope or even invert enantioselectivity. nih.gov In one study, an S-HNL from Baliospermum montanum (BmHNL), which has a broad substrate scope but low enantioselectivity with benzaldehyde (B42025) (55% ee), was engineered. A double mutant, H103C/N156G, was created that increased the enantiomeric excess (ee) for the product to 93%. frontiersin.org
Similarly, engineering the active site of the HNL from Hevea brasiliensis (HbHNL) by replacing a residue with its counterpart from an esterase (SABP2) improved the catalytic activity of HbHNL on the unnatural substrate mandelonitrile. mdpi.com The enantioselectivity of HNLs can also be fine-tuned by modifying the structure of the substrate-binding site. mdpi.com In some cases, engineering can even lead to promiscuous activities, such as the Henry (nitroaldol) reaction, further expanding the synthetic utility of these enzymes. nih.gov
The table below summarizes findings on the alteration of substrate scope for various S-HNLs.
| Enzyme | Substrate | Key Findings | Conversion/Yield (%) | Enantiomeric Excess (ee) (%) |
| BmHNL (Wild-Type) | Benzaldehyde | Broad substrate scope but low enantioselectivity. frontiersin.org | - | 55 |
| BmHNL (H103C/N156G mutant) | Benzaldehyde | Protein engineering increased enantioselectivity significantly. frontiersin.org | - | 93 |
| MeHNL | Halogen-substituted aromatic aldehydes | Effective catalysis in a biocatalytically active static emulsion. frontiersin.org | >90 | >90 |
| PeHNL | Sulfur-heterocyclic aldehyde | An R-HNL was shown to produce an S-product with this specific substrate. frontiersin.org | - | 75 |
Enzyme Immobilization and Reactor Design for Industrial Biocatalysis
Immobilization Supports and Methods (e.g., silica (B1680970) gel)
Immobilization involves attaching or confining the enzyme to a solid support material. mdpi.com A wide variety of methods exist, including adsorption, entrapment, and covalent cross-linking. mdpi.comrsc.org For HNLs, immobilization on porous, inorganic supports like silica gel has proven particularly effective. researchgate.netoup.comtandfonline.com
Silica gel is a favored support due to its mechanical strength, large surface area, and stability in organic solvents, which are often used in HNL-catalyzed reactions to improve substrate solubility and suppress the non-enzymatic, racemic background reaction. rsc.orgtandfonline.com The immobilization of Manihot esculenta HNL (MeHNL) on microbead silica gel via simple adsorption was found to be a practical method for use in organic solvents, as the enzyme did not leach from the support. tandfonline.com This simple adsorption method avoids the need for chemical coupling agents. tandfonline.com In other applications, HNLs have been covalently immobilized on silica monoliths, which can then be used in continuous flow microreactors, achieving remarkably fast reaction times. rsc.org
The success of an immobilization method can depend on the specific enzyme. While non-covalent adsorption on Celite (a siliceous material) and silica gel works for many HNLs, other methods like creating Cross-Linked Enzyme Aggregates (CLEAs) have also been successful for enzymes like PaHNL and MeHNL. mdpi.comrsc.org
Application in Bioreactor Systems (e.g., stirred tank, biphasic systems)
Immobilized S-HNLs are frequently employed in bioreactors designed for large-scale production. nih.gov Stirred tank reactors and biphasic systems are common configurations for the synthesis of cyanohydrins like this compound. oup.comnih.govresearchgate.net
Stirred Tank Reactors: These are standard vessels in the chemical industry. For the production of (S)-mandelonitrile, MeHNL immobilized on silica gel was used in a 20-liter stirred tank reactor. tandfonline.com The reaction was run in repeated batches, demonstrating the excellent reusability of the immobilized enzyme. researchgate.nettandfonline.com
Biphasic Systems: An aqueous-organic biphasic system is often essential for HNL-catalyzed reactions. researchgate.netnih.gov The enzyme resides in the aqueous phase (often at a low pH to suppress the chemical reaction), while the substrate and product are primarily in the organic phase. rsc.orgnih.gov This setup minimizes the spontaneous, non-catalyzed racemic reaction in the aqueous phase, leading to products with higher enantiomeric excess. researchgate.net It also helps overcome the low solubility of many aldehyde substrates in water. researchgate.net Process models have been developed to describe the complex interplay of reaction kinetics and mass transfer between the two phases in a stirred tank reactor, allowing for process optimization. nih.govnih.gov
A notable large-scale application involved the production of (S)-mandelonitrile using immobilized MeHNL. The process demonstrated high efficiency and stereoselectivity over numerous cycles, highlighting the industrial feasibility of this biocatalytic approach. oup.comtandfonline.com
The table below details the results from this large-scale batch production.
| Parameter | Value | Reference |
| Bioreactor Type | Stirred Tank Reactor | tandfonline.com |
| Reactor Volume | 20 Liters | oup.comtandfonline.com |
| Enzyme | Manihot esculenta HNL (MeHNL) | oup.comtandfonline.com |
| Immobilization Support | Microbead Silica Gel | tandfonline.com |
| Solvent System | t-butyl methyl ether saturated with Na-citrate buffer (pH 6) | tandfonline.com |
| Number of Batches | 22 | oup.comtandfonline.com |
| Total Benzaldehyde Used | 23.3 kg | oup.comtandfonline.com |
| Total (S)-Mandelonitrile Produced | 28.6 kg | rsc.orgtandfonline.com |
| Molar Yield | 98% | oup.comtandfonline.com |
| Mean Enantiomeric Excess (ee) | 98.9% | oup.comtandfonline.com |
Advanced Synthetic Methodologies Utilizing S Hydroxymandelonitrile Building Blocks
Biocatalytic Production of Enantiopure (S)-Cyanohydrins
The stereoselective addition of hydrogen cyanide (HCN) to aldehydes, catalyzed by (S)-selective hydroxynitrile lyases ((S)-HNLs), is a highly effective method for producing enantiopure (S)-cyanohydrins. researchgate.net These enzymes, found in plants like Sorghum bicolor and Hevea brasiliensis, catalyze the formation of a new chiral center with high fidelity. researchgate.netd-nb.info The reaction involves the reversible addition of HCN to a carbonyl compound, and by using (S)-selective enzymes, the equilibrium is driven towards the formation of the (S)-enantiomer. ftb.com.hr
The efficiency of biocatalytic cyanohydrin synthesis is highly dependent on reaction parameters. Optimizing these conditions is crucial to maximize both chemical yield and enantiomeric excess (e.e.), primarily by enhancing the enzymatic reaction rate while suppressing the non-selective chemical background reaction. rsc.org
Solvent System: The choice of solvent is critical. While the reaction can be performed in aqueous systems, the use of organic solvents or biphasic systems is often preferred to minimize the spontaneous, non-catalyzed addition of HCN, which leads to a racemic product. ftb.com.hr Diisopropyl ether has been shown to be an effective solvent, enabling the synthesis of (S)-mandelonitrile with chemical yields and enantiomeric excesses around 90%. researchgate.net The use of methyl tert-butyl ether (MTBE) saturated with a citrate/phosphate buffer is another common strategy. rsc.org
Temperature and pH: Lowering the reaction temperature can improve stereoselectivity by slowing the non-enzymatic reaction more than the enzymatic one. nih.gov For instance, reducing the temperature from -40 °C to -60 °C has been noted to have a positive effect on stereoselectivity in some cyanohydrin syntheses. nih.gov The pH of the aqueous phase in biphasic systems is also a key parameter, with a pH of around 5.4 often being optimal for HNL activity and stability. rsc.org
The following table summarizes the impact of various conditions on the synthesis of cyanohydrins using biocatalytic methods.
| Parameter | Condition | Substrate Example | Effect on Yield/Conversion | Effect on Enantiomeric Excess (e.e.) | Reference |
| Solvent | Diisopropyl Ether | Benzaldehyde (B42025) | ~90% Yield | ~90% | researchgate.net |
| Temperature | Lowering from -40 °C to -60 °C | Chalcone | Adverse effect on yield | No marked improvement | nih.gov |
| Reaction System | Flow Microreactor | 4-(trifluoromethyl)benzaldehyde | 90-100% Conversion | >95% | rsc.org |
| pH | 5.4 (Citrate/Phosphate Buffer) | Benzaldehyde | High Conversion | >95% | rsc.org |
Transitioning from laboratory-scale optimization to large-scale preparative synthesis requires robust process development. A key strategy is the implementation of continuous-flow systems, which offer significant advantages over traditional batch processes. researchgate.net
Continuous-flow reactors, often packed with an immobilized enzyme, can suppress the undesirable racemic background reaction more effectively than batch reactors. rsc.org This is particularly beneficial for highly reactive aldehydes. rsc.org This setup allows for high substrate conversion (90-95%) while maintaining excellent enantiomeric excess (90-98%) with significantly reduced reaction times. rsc.org
The productivity of such systems is often measured by the space-time-yield (STY), which can reach values from 60 to 1290 g L⁻¹ h⁻¹ depending on the substrate's reactivity and the flow rate. rsc.org For example, a chemoenzymatic process for producing optically active mandelic acid, which involves an (S)-cyanohydrin intermediate, utilized a continuous-flow reactor with an immobilized biocatalyst (Novozym 435®) to achieve high optical purity (98% e.e.) and facilitate scaling up. sbq.org.br The development of these processes, including the use of lyophilized whole cells as biocatalysts, has enabled the multigram scale synthesis of chiral products derived from cyanohydrins. almacgroup.com
Optimization of Reaction Conditions for Yield and Enantiomeric Excess
Derivatization and Further Transformations of (S)-Hydroxymandelonitrile
The synthetic utility of (S)-3-hydroxymandelonitrile lies in its capacity to be converted into a variety of other chiral molecules. The nitrile and hydroxyl groups serve as handles for further chemical modifications. d-nb.info
A primary transformation of cyanohydrins is their hydrolysis to α-hydroxy acids, which are important chiral building blocks. ftb.com.hrwikipedia.org The nitrile group of this compound can be hydrolyzed under acidic conditions to yield the corresponding (S)-α-hydroxy carboxylic acid.
A chemoenzymatic protocol has been developed for the synthesis of optically active mandelic acid from mandelonitrile (B1675950) precursors. sbq.org.br In this process, the (S)-mandelonitrile is subjected to acidic hydrolysis using concentrated hydrochloric acid (12 mol L⁻¹). sbq.org.br The reaction proceeds without loss of optical purity, converting (S)-mandelonitrile into (S)-mandelic acid in good yields (up to 80%). sbq.org.br This demonstrates that the stereocenter is stable under these harsh hydrolytic conditions.
| Starting Material | Reagent/Conditions | Product | Yield | Enantiomeric Excess (e.e.) | Reference |
| (S)-Mandelonitrile | HCl (12 mol L⁻¹), Room Temp. | (S)-Mandelic Acid | 80% | 98% | sbq.org.br |
Optically active α-hydroxy ketones are another class of valuable synthetic intermediates that can be accessed from chiral cyanohydrins. d-nb.info The transformation involves treating the cyanohydrin with an organometallic reagent, such as a Grignard or organolithium reagent. This converts the nitrile group into a ketone. The subsequent hydrolysis of the intermediate imine furnishes the α-hydroxy ketone. This method allows for the introduction of a new carbon-carbon bond while retaining the stereochemistry at the hydroxyl-bearing carbon. While general methods for converting olefins or epoxides to α-hydroxy ketones are well-established, the derivatization of a cyanohydrin offers a direct route from an aldehyde precursor via the HNL-catalyzed reaction. organic-chemistry.orgrsc.org
The nitrile group of (S)-hydroxymandelonitrile can be reduced to a primary amine, yielding a chiral β-amino alcohol. These compounds are significant in medicinal chemistry and as ligands in asymmetric synthesis. organic-chemistry.orgresearchgate.net Catalytic hydrogenation is a common method for this reduction. For instance, the hydrogenation of O-acylated cyanohydrins using Raney-Ni as a catalyst produces N-acylated β-amino alcohols in moderate yields. mdpi.com The direct reduction of the unprotected cyanohydrin can also be achieved, providing direct access to the β-amino alcohol. d-nb.info
Furthermore, these β-amino alcohols are precursors to chiral aziridines. Aziridines are highly strained, three-membered heterocyclic compounds that are versatile intermediates for the synthesis of more complex nitrogen-containing molecules. The conversion of a β-amino alcohol to an aziridine (B145994) is typically achieved via a two-step process involving activation of the hydroxyl group (e.g., by converting it to a good leaving group like a tosylate or mesylate) followed by intramolecular nucleophilic substitution by the amino group, which induces ring closure. rsc.org Enzymatic routes for aziridine synthesis from β-amino alcohols have also been reported. nih.gov
Other Multifunctional Chiral Molecules
(S)-Cyanohydrins, such as this compound, are highly valuable and versatile chiral building blocks in synthetic organic chemistry. Their utility stems from the two reactive functional groups—the hydroxyl and the nitrile—which can be transformed into a wide array of other functionalities, often with high stereochemical control. This allows for the synthesis of various multifunctional chiral molecules that are themselves important intermediates or target compounds.
Enantiomerically pure cyanohydrins serve as precursors for a diverse range of products, including α-hydroxy acids, β-amino alcohols, and aziridines. researchgate.net The enzymatic synthesis of these cyanohydrins, often employing hydroxynitrile lyases (HNLs), is a preferred method due to its high enantioselectivity. researchgate.net For instance, the hydroxynitrile lyase from Manihot esculenta (MeHNL) is effective in producing (S)-ketone cyanohydrins. nih.gov
A notable application of (S)-ketone cyanohydrins is in the synthesis of optically active 5,5-disubstituted 4-amino-2(5H)-furanones and tetronic acids. nih.gov The synthesis begins with the acylation of the (S)-ketone cyanohydrin to form the corresponding (S)-acyloxynitrile. This intermediate can then be cyclized using a strong base like lithium bis(trimethylsilyl)amide (LHMDS) to yield the target furanones. By choosing different acylating agents, various substituents can be introduced at the 3-position of the furanone ring. nih.gov For example, using benzyloxyacetyl chloride as the acylating agent leads to the formation of 4-amino-3-hydroxyfuranones, a novel structural class. nih.gov
Similarly, (S)-tetronic acids can be synthesized from these cyanohydrins. The process involves converting the cyanohydrin into the corresponding 2-hydroxy ester, followed by acylation to a 2-acyloxy ester. Treatment with a base like LHMDS or lithium diisopropylamide (LDA) then induces cyclization to afford the tetronic acids in high yields and enantiomeric excess. nih.gov This methodology has been used to generate novel analogues of vitamin C. nih.gov
These transformations highlight the role of (S)-cyanohydrins as foundational building blocks for creating more complex, multifunctional chiral molecules with significant potential in materials science and medicinal chemistry.
Application as Precursors for Complex Natural Products and Pharmaceutical Intermediates
The enantiopure nature of this compound and related cyanohydrins makes them critical starting materials for the total synthesis of complex natural products and key pharmaceutical intermediates. researchgate.netengineering.org.cnresearchgate.net Their ability to introduce a specific stereocenter, which is often crucial for biological activity, is a significant advantage in multistep synthetic sequences. ru.nlnih.gov
One of the most prominent applications is in the synthesis of the side chain of Paclitaxel (Taxol®), a potent anticancer agent. researchgate.net The biological activity of Taxol is highly dependent on the stereochemistry of its C-13 side chain, (2R,3S)-N-benzoyl-3-phenylisoserine. ru.nlresearchgate.net Various synthetic strategies have been developed to construct this vital component, with several routes utilizing β-lactam intermediates derived from chiral cyanohydrins. These methods provide an efficient way to establish the required stereocenters of the side chain, which is then attached to the baccatin (B15129273) III core of the Taxol molecule. google.com
Another significant application is in the synthesis of (-)-Bestatin, a natural product that potently inhibits metalloaminopeptidases and has been investigated for its therapeutic potential. nih.gov Bestatin contains an α-hydroxy-β-amino acid moiety. Synthetic approaches to Bestatin and its derivatives have been developed from N-Boc-D-amino acids, demonstrating the utility of chiral precursors in building complex dipeptide mimetics. nih.gov While some methods face limitations, the general strategy of using chiral building blocks to construct the α-hydroxy-β-amino acid core is a recurring theme. nih.gov
Furthermore, related cyanohydrins serve as precursors for other important pharmaceutical intermediates. (S)-3-phenoxybenzaldehyde cyanohydrin, for example, is a building block in the synthesis of pyrethroid insecticides. researchgate.net Similarly, (R)-2-chloromandelic acid, derived from the corresponding cyanohydrin, is a key chiral building block for the antiplatelet drug Clopidogrel®. ftb.com.hr Although this is the (R)-enantiomer, it underscores the importance of enantiopure mandelic acid derivatives, accessible from cyanohydrins, in the pharmaceutical industry. The synthesis of drug candidates for treating conditions like spasmodic colic has also utilized (R)-4-hydroxymandelonitrile as a key precursor. researchgate.netresearchgate.netacs.org
The conversion of the nitrile and hydroxyl groups of the cyanohydrin into amines, carboxylic acids, and other functional groups through reactions like hydrolysis and reduction is fundamental to these applications. science.gov These transformations enable the incorporation of the chiral cyanohydrin framework into the larger, more complex structures of natural products and pharmaceuticals.
Interactive Data Table: Applications of Chiral Cyanohydrins
| Precursor | Synthetic Target | Target Class | Key Transformation | Ref. |
| (S)-Ketone Cyanohydrin | 5,5-disubstituted 4-amino-2(5H)-furanones | Multifunctional Chiral Molecule | Acylation and Cyclization | nih.gov |
| (S)-Ketone Cyanohydrin | 5,5-disubstituted (S)-tetronic acids | Multifunctional Chiral Molecule | Esterification and Cyclization | nih.gov |
| Chiral Cyanohydrin Derivative | Paclitaxel (Taxol®) Side Chain | Natural Product / API | Formation of β-lactam intermediate | researchgate.netgoogle.com |
| Chiral Amino Acid Precursor | (-)-Bestatin | Natural Product / API | α-hydroxy-β-amino acid synthesis | nih.gov |
| (S)-3-Phenoxybenzaldehyde cyanohydrin | Pyrethroids | Agrochemical | researchgate.net | |
| (R)-2-Chlorobenzaldehyde cyanohydrin | (R)-2-Chloromandelic acid (for Clopidogrel®) | Pharmaceutical Intermediate | Hydrolysis of nitrile | ftb.com.hr |
| (R)-4-Hydroxymandelonitrile | Drug for spasmodic colic | Pharmaceutical Intermediate | researchgate.netresearchgate.net |
Analytical and Computational Approaches in Hydroxymandelonitrile Research
Chromatographic Techniques for Chiral Analysis and Process Monitoring
Chromatographic methods are central to the analysis of hydroxymandelonitriles, enabling the precise separation and quantification required for both research and industrial applications. These techniques allow for the differentiation of stereoisomers and the real-time monitoring of enzymatic reactions.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the chiral analysis of mandelonitrile (B1675950). The direct separation of enantiomers, such as (R)- and (S)-mandelonitrile, is typically achieved using a chiral stationary phase (CSP). humanjournals.comresearchgate.net These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times and thus, separation. researchgate.netsigmaaldrich.com
A common and effective CSP for this purpose is the CHIRALCEL OJ-H column, which is frequently used to resolve mandelonitrile enantiomers. researchgate.net Researchers have established straightforward HPLC methods to determine both the activity and stereoselectivity of hydroxynitrile lyase (HNL) enzymes. jst.go.jptandfonline.com By analyzing the products of an enzymatic reaction, the amount of (S)-mandelonitrile produced can be quantified. Enzyme activity is often defined as the amount of enzyme that produces 1 µmol of the optically active cyanohydrin per unit of time under specified conditions. researchgate.net The enantiomeric excess (ee), a measure of chiral purity, can be calculated from the peak areas of the two enantiomers in the chromatogram, which is crucial for evaluating the effectiveness of a stereoselective synthesis. tandfonline.com For instance, chiral HPLC analysis has been used to confirm the production of (S)-mandelonitrile with a high enantiomeric excess of 98.9% in repeated batch processes. tandfonline.com
Table 1: Example HPLC Conditions for Chiral Separation of Mandelonitrile
| Parameter | Condition | Source |
|---|---|---|
| Column | CHIRALCEL OJ-H | researchgate.net |
| Mobile Phase | n-Hexane/2-Propanol mixture | researchgate.net |
| Flow Rate | Typically 0.5 - 1.0 mL/min | researchgate.netjst.go.jp |
| Detection | UV at 254 nm | researchgate.net |
| Temperature | Ambient or controlled (e.g., 25°C) | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and powerful analytical technique used for metabolic profiling in biological systems. nih.gov This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the detection, identification, and quantification of thousands of metabolites in complex samples like cell extracts or bodily fluids. nih.govnih.gov
In the context of hydroxymandelonitrile research, LC-MS/MS is instrumental in studying the biosynthesis of cyanogenic glycosides, which are the natural precursors to hydroxymandelonitriles in many plants. researchgate.netthegoodscentscompany.com For example, it can be used to identify and quantify dhurrin (B190987), which is (S)-p-hydroxymandelonitrile-β-D-glucopyranoside, and other intermediates in its metabolic pathway. thegoodscentscompany.com This allows researchers to understand how factors like environmental stress can alter the abundance of these compounds within an organism. researchgate.net By profiling the metabolome, scientists can gain a comprehensive view of the metabolic state of an organism and discover new metabolites or metabolic pathways related to cyanogenesis. nih.govrsc.org
High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation and Activity Determination
Computational Chemistry and Molecular Modeling Studies
Computational approaches have become vital in modern enzyme research, offering insights that are often difficult to obtain through experimental methods alone. These in silico techniques enable the design of novel enzymes and provide a detailed understanding of the molecular dynamics and interactions that underpin their catalytic power.
In silico enzyme design represents a frontier in biotechnology, aiming to create new enzymes or improve existing ones for specific chemical transformations. acs.orgnih.gov This process often begins with a "theozyme," a computational model of the ideal arrangement of catalytic groups required to stabilize the transition state of a desired reaction. nih.govmedium.com Algorithms then search through protein scaffolds to find one that can accommodate this theozyme and use sequence design programs to optimize the surrounding amino acids. nih.gov
For the synthesis of (S)-3-hydroxymandelonitrile, these methods can be used to engineer hydroxynitrile lyases (HNLs) with improved activity, stability, or substrate specificity. Computational tools can analyze protein databases to identify potential HNL candidates and predict which ones are likely to accept a specific substrate. acs.org By modeling mutations, researchers can predict changes that will enhance catalytic efficiency, bypassing the need for extensive and time-consuming laboratory screening. biorxiv.org This predictive power accelerates the development of robust biocatalysts for industrial applications. acs.org
Molecular dynamics (MD) simulations provide a virtual microscope to observe the motion of proteins at an atomic level over time. These simulations are crucial for understanding that enzymes are not rigid structures but flexible entities whose movements are often essential for their function. researchgate.net
In the study of S-selective hydroxynitrile lyases (S-HNLs), MD simulations have revealed how the flexibility of the enzyme's active site influences its broad substrate specificity. researchgate.net For example, a 15-nanosecond simulation of the S-HNL from Baliospermum montanum showed that hydrophobic residues at the entrance of the active site are highly flexible. researchgate.net This flexibility allows the active site cavity to change in size, enabling the enzyme to bind a variety of different substrates. The simulations showed that specific residues can move to either open or constrict the entrance to the active site, regulating substrate access and binding. researchgate.net
Table 2: Key Flexible Residues in B. montanum HNL Identified by Molecular Dynamics
| Residue | Location | Role in Catalysis | Source |
|---|---|---|---|
| Phe121 | Active site entrance | Regulates size of the active site cavity | researchgate.net |
| Trp128 | Active site entrance | Forms hydrophobic interactions with substrate | researchgate.net |
| Phe178 | Active site entrance | Contributes to the flexible gate of the active site | researchgate.net |
When the experimental 3D structure of an enzyme is unavailable, homology modeling can be used to build a reliable model. This technique relies on the known crystal structure of a homologous protein (a protein with a similar amino acid sequence) as a template. ftb.com.hr Once a 3D model of the enzyme is obtained, ligand docking can be employed to predict how a substrate, like 3-hydroxybenzaldehyde (B18108), or a product, like this compound, binds within the active site. openaccessjournals.com
Docking simulations place the ligand in various orientations within the active site and use a scoring function to estimate the binding affinity for each pose. openaccessjournals.com This process helps to elucidate the mechanism of enzyme action by identifying the key amino acid residues involved in substrate binding and catalysis. ftb.com.hropenaccessjournals.com For HNLs, docking studies have confirmed that hydrophobic residues often form interactions with the benzene (B151609) ring of the substrate, while other residues are positioned to act as acid/base catalysts. researchgate.netftb.com.hr This combination of modeling and docking provides a powerful tool for understanding enzyme-substrate interactions and for the rational design of improved biocatalysts. mpg.de
Table 3: Interacting Residues in HNL Active Site from Docking Studies
| Enzyme Type | Key Residue(s) | Interaction Type | Role | Source |
|---|---|---|---|---|
| S-HNL (α/β hydrolase fold) | Catalytic Triad (B1167595) (e.g., Ser, His, Asp) | Acid/Base Catalysis | Proton transfer during cyanohydrin formation/cleavage | researchgate.netresearchgate.net |
| S-HNL (α/β hydrolase fold) | Hydrophobic residues (e.g., Phe, Trp) | Hydrophobic Interaction | Binds the benzene ring of the substrate | researchgate.net |
| R-HNL (FAD-dependent) | Histidine | Acid/Base Catalysis | Single residue acts as proton donor/acceptor | researchgate.net |
Metabolic Network Reconstruction for Biosynthetic Pathway Understanding
Metabolic network reconstruction is a powerful computational approach used to map out the complete set of metabolic reactions within an organism. nih.gov This systems-level perspective is invaluable for understanding the intricate pathways leading to the synthesis of specialized metabolites like this compound. The process involves assembling known biochemical reactions from databases and literature, followed by a "gap-filling" process to identify missing enzymatic steps. nih.govpnas.org
In the context of understanding the biosynthesis of dhurrin, a cyanogenic glucoside derived from this compound, metabolic network reconstruction has been instrumental. For instance, in Sorghum bicolor, the pathway from L-tyrosine to p-hydroxymandelonitrile involves enzymes such as CYP79A1 and CYP71E1. acs.org The subsequent glucosylation to form dhurrin is catalyzed by a UDP-glucosyltransferase, UGT85B1. acs.org
A significant challenge in reconstructing these pathways is the compartmentalization of enzymes and metabolites within the cell. researchgate.net For example, the initial steps of dhurrin synthesis are localized to the endoplasmic reticulum, while subsequent storage of the final product may occur in the vacuole. researchgate.netacs.org Reconstructing these compartmentalized models requires integrating data on enzyme localization. pnas.org
One notable application of metabolic network reconstruction was in the study of Arabidopsis thaliana. Although the complete pathway for synthesizing 4-hydroxymandelonitrile (B80859) was not initially known in this plant, gap-filling analysis of its metabolic network predicted its synthesis from p-hydroxyphenylacetaldoxime. pnas.org This prediction was supported by the identification of genes in Arabidopsis with high similarity to the cytochrome P450 enzyme from Sorghum bicolor responsible for this conversion. pnas.org
The insights gained from metabolic network reconstruction extend to metabolic engineering efforts. nih.gov By understanding the complete pathway and its regulation, scientists can engineer organisms, such as Nicotiana benthamiana, to produce these compounds. cam.ac.uk This has been demonstrated by successfully transferring the entire dhurrin biosynthetic pathway into the chloroplasts of N. benthamiana, driving the synthesis using light-dependent photosynthetic power. acs.org Such endeavors highlight the predictive power of metabolic network models in designing strategies for the production of valuable natural products. pnas.org
Theoretical Investigations of Catalytic Mechanisms
Theoretical investigations, particularly using combined quantum mechanics/molecular mechanics (QM/MM) methods, provide profound insights into the catalytic mechanisms of enzymes at an atomic level. nih.govnih.govmpg.de These computational approaches are essential for elucidating the intricate details of bond-breaking and bond-forming events within an enzyme's active site, which are often difficult to capture through experimental methods alone. nih.govnih.gov
One of the most studied HNLs is from the rubber tree, Hevea brasiliensis (HbHNL), which exhibits (S)-selectivity. rsc.org QM/MM studies have been used to investigate its catalytic mechanism for the cleavage of acetone (B3395972) cyanohydrin. nih.govacs.org These studies support a general acid/base catalytic mechanism involving a conserved catalytic triad of Serine, Histidine, and Aspartate. nih.govacs.org
The proposed mechanism for HbHNL proceeds through several key steps:
Deprotonation: The reaction initiates with the deprotonation of the serine residue (Ser80) by a histidine residue (His235). This is followed by the abstraction of a proton from the hydroxyl group of the cyanohydrin substrate by the now activated Ser80. nih.gov
C-C Bond Cleavage: The crucial carbon-carbon bond of the cyanohydrin is then cleaved. nih.gov This step is often the rate-limiting step of the reaction. nih.gov
Protonation: Finally, the resulting cyanide ion is protonated by the histidine residue (His235) to form hydrogen cyanide. nih.gov
Theoretical calculations have determined the free energy barrier for the rate-limiting C-C bond cleavage step to be in good agreement with experimentally observed rates, lending strong support to the proposed mechanism. nih.gov
Furthermore, computational studies have highlighted the critical role of other active site residues. For example, a lysine (B10760008) residue (Lys236 in HbHNL) has been shown to be vital for stabilizing the negatively charged cyanide intermediate through hydrogen bonding, thereby lowering the energy barrier of the rate-determining step. nih.gov Molecular dynamics simulations have also been employed to understand how the flexibility of hydrophobic residues at the entrance of the active site can regulate substrate access and contribute to the broad substrate specificity observed in some HNLs. researchgate.net
The table below summarizes key findings from theoretical investigations into the catalytic mechanisms of HNLs.
| Enzyme/System | Computational Method | Key Findings | Reference(s) |
| Hevea brasiliensis HNL (HbHNL) | DFT (B3LYP) | Proposes a three-step general acid/base mechanism involving a Ser-His-Asp catalytic triad. C-C bond cleavage is the rate-limiting step. Lys236 is crucial for stabilizing the cyanide intermediate. | nih.gov |
| Arabidopsis thaliana HNL (AtHNL) | QM/MM | Investigated two possible reaction pathways (stepwise and concerted). Both pathways have similar energy barriers, suggesting both are plausible. The catalytic triad acts as a general acid/base. | researchgate.net |
| Hevea brasiliensis HNL (HbHNL) | QM/MM and MM Molecular Dynamics | The catalytic reaction follows a two-stage mechanism. The protonation state of Lys236 influences the catalytic process. | rsc.org |
| Manihot esculenta HNL (MeHNL) | Molecular Dynamics | Flexibility of hydrophobic residues at the active site entrance regulates substrate binding and contributes to broad substrate specificity. | researchgate.net |
These theoretical investigations, by providing a detailed picture of the reaction dynamics and the roles of individual amino acid residues, are invaluable for understanding the principles of HNL catalysis and for guiding protein engineering efforts to create novel biocatalysts. nih.gov
Future Directions and Emerging Research Areas for S Hydroxymandelonitrile
Expansion of Substrate Spectrum for S-HNLs and Novel Enzyme Discovery
A primary challenge in the application of (S)-hydroxynitrile lyases is that the number of known S-HNLs is considerably lower than that of their R-selective counterparts. nih.gov Many of the identified S-HNLs exhibit drawbacks such as narrow substrate scopes and relatively low activities, which limits their industrial utility. nih.gov Consequently, a major research thrust is the discovery of new S-HNLs and the engineering of existing ones to broaden their substrate compatibility and enhance their catalytic efficiency.
Systematic screening of plants has been a fruitful strategy for discovering new enzymes. tandfonline.com For example, an S-HNL isolated from Baliospermum montanum (BmHNL) demonstrated a broad substrate scope, accepting aromatic aldehydes with both electron-withdrawing and electron-donating groups, although its initial reactivity and enantioselectivity were modest. nih.gov Another S-selective HNL from Manihot esculenta (MeHNL) has been used effectively to catalyze reactions with various substituted aromatic aldehydes. nih.govfrontiersin.org The discovery of HNLs is not limited to plants; a highly active HNL was found in the invasive millipede, Chamberlinius hualienensis, which shows exceptional specific activity and stability, highlighting arthropods as a valuable but underexplored bioresource for novel industrial biocatalysts. pnas.orgpnas.org
Protein engineering and directed evolution are powerful tools being used to overcome the limitations of naturally occurring HNLs. preprints.orgacs.org These methods aim to improve enzyme properties such as thermostability, enantioselectivity, and, crucially, substrate selectivity. scite.ai For instance, protein engineering has been applied to the BmHNL enzyme to create mutants with improved performance. nih.gov The goal is to develop tailor-made enzymes optimized for large-scale manufacturing of specific cyanohydrins with high yield and purity. nih.gov The screening of mutant libraries is a key method in this endeavor, allowing for the identification of variants with desired characteristics. acs.org
| Enzyme | Source Organism | Key Characteristics | Reference |
|---|---|---|---|
| BmHNL | Baliospermum montanum | Broad substrate scope for aromatic aldehydes; has been a target for protein engineering to improve activity. | nih.gov |
| MeHNL | Manihot esculenta (Cassava) | (S)-selective; effective with various substituted aromatic aldehydes. | nih.govfrontiersin.org |
| HbHNL | Hevea brasiliensis (Rubber Tree) | Well-characterized (S)-selective HNL used in total synthesis applications. | tandfonline.comrsc.org |
| SbHNL | Sorghum bicolor | (S)-selective; one of the first S-HNLs used in organic solvents for preparing (S)-cyanohydrins. Accepts aromatic but not aliphatic aldehydes. | tandfonline.comftb.com.hr |
| ChuaHNL | Chamberlinius hualienensis (Millipede) | (R)-selective but demonstrates the potential of non-plant sources. Exhibits very high specific activity and stability. | pnas.orgpnas.orgnih.gov |
Development of Integrated Biocatalytic and Chemoenzymatic Processes
Chiral cyanohydrins like (S)-3-hydroxymandelonitrile are versatile intermediates that serve as starting points for a wide array of chemical and enzymatic follow-up reactions. nih.govresearchgate.net A significant area of research is the development of integrated processes that combine the biocatalytic synthesis of the cyanohydrin with subsequent transformation steps. These chemoenzymatic and multi-enzyme cascade reactions aim to create more complex, high-value molecules in an efficient and streamlined manner. rsc.orgresearchgate.net
Multi-enzyme cascades are also being designed to produce a range of products. researchgate.net These systems can involve combining an HNL with other enzyme classes, such as lipases for kinetic resolutions or oxidoreductases for subsequent reduction or oxidation steps. rsc.orgftb.com.hr For example, the HNL-catalyzed formation of a cyanohydrin can be the key step in a longer chemoenzymatic route to produce active pharmaceutical ingredients (APIs). rsc.orgacs.org The cyanohydrin functional group can be readily converted into other valuable moieties, including α-hydroxy amides, α-hydroxy acids, and α-amino alcohols. researchgate.netacs.org The development of these multistep syntheses relies on the compatibility of the different reaction types and the stability of the enzymes and intermediates under process conditions. ethz.ch Immobilization of the HNL is a key strategy to enhance its stability and allow for its reuse, making these integrated processes more economically viable. researchgate.netbohrium.com
| Process Type | Key Enzymes/Reactions | Product Class | Significance | Reference |
|---|---|---|---|---|
| Chemoenzymatic Synthesis | HNL-catalyzed cyanohydrin formation followed by chemical protection (e.g., ethoxycarbonylation). | Protected (R)-mandelonitrile | One-pot reaction improves efficiency and enantioselectivity. | researchgate.net |
| Chemoenzymatic Total Synthesis | (S)-HbHNL catalysis as a key step in a 15-step synthesis. | (+)-Febrifugine (antimalarial) | Demonstrates the application of HNLs in producing complex pharmaceutical compounds. | rsc.org |
| Multi-enzyme Cascade | HNL combined with nitrilase for hydrolysis of the nitrile group. | α-Hydroxycarboxylic acids | Enables the synthesis of valuable chiral acids directly from aldehydes. | acs.orgrsc.org |
| Biocatalytic Retro-Henry Reaction | Immobilized HNL used to resolve racemic β-nitroalcohols. | Enantiopure (S)-β-nitroalcohols | Provides access to versatile chiral building blocks for pharmaceuticals. | bohrium.com |
| Catalytic Transfer Hydration | HNL synthesis followed by Palladium-catalyzed hydration of the cyanohydrin. | α-Hydroxyamides | A novel chemical follow-up reaction expanding the product scope from cyanohydrins. | acs.org |
Integration with Synthetic Biology for Advanced Chemical Manufacturing
Synthetic biology is poised to revolutionize the production of complex chemicals by redesigning biological systems. als-journal.com This field offers powerful tools for the advanced manufacturing of compounds derived from this compound by engineering microbial cell factories. preprints.org The core idea is to introduce entire heterologous metabolic pathways into robust industrial microorganisms like Escherichia coli or Saccharomyces cerevisiae to achieve scalable and sustainable production. frontiersin.orgnih.gov
A key achievement in this area is the successful transfer of the biosynthetic pathway for dhurrin (B190987), the cyanogenic glucoside of (S)-p-hydroxymandelonitrile, from Sorghum bicolor into microbial hosts. frontiersin.org This complex pathway involves several enzymes, including cytochrome P450s and a glycosyltransferase (UGT85B1), which work together to convert a precursor amino acid into the final product. nih.gov Reconstituting such pathways in a heterologous host is a significant challenge that synthetic biology helps to overcome through gene synthesis, pathway optimization, and host engineering. acs.orgnih.gov
Exploration of Additional Biological Functions and Biotechnological Applications
Beyond its role as a synthetic intermediate, this compound and its derivatives possess inherent biological functions that are areas of active research. In many plants, including sorghum, (S)-p-hydroxymandelonitrile is the precursor to the cyanogenic glucoside dhurrin. mdpi.commdpi.com This compound is a key component of the plant's chemical defense system. nih.gov Upon tissue damage, dhurrin is hydrolyzed by enzymes to release toxic hydrogen cyanide (HCN), deterring herbivores and pathogens. mdpi.comnih.gov Research into this process, known as cyanogenesis, is revealing additional roles for these compounds in plant physiology, including nitrogen storage, osmoprotection under drought stress, and potentially as antifungal agents. mdpi.comresearchgate.net Understanding these natural functions could lead to new strategies for crop protection and improvement.
The unique properties of this compound and the enzymes that produce it open doors to novel biotechnological applications. The enzymes themselves, hydroxynitrile lyases, have potential in bioremediation for the detoxification of industrial wastewater containing cyanide. preprints.org The ability of HNLs to break down cyanohydrins can be harnessed to degrade cyanide pollutants from industries like mining and chemical manufacturing. preprints.org
Furthermore, the core structure of this compound makes it a versatile precursor for a wide range of high-value products. Its transformation into α-hydroxy acids, α-amino alcohols, and other chiral synthons is of great interest to the pharmaceutical, agrochemical, and fine chemical industries. preprints.orgresearchgate.net The enantiopure nature of the biocatalytically produced cyanohydrin is critical for these applications, as chirality is often essential for biological activity. preprints.org As research continues to uncover new enzymatic and chemical transformations for cyanohydrins, the range of accessible molecules and their potential applications will undoubtedly expand. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
